molecular formula C16H20N2O4S B2902831 Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 113697-56-6

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2902831
CAS RN: 113697-56-6
M. Wt: 336.41
InChI Key: KNEJDLZTMBVGLG-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that includes many biologically active molecules . The presence of the 3,4-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group, such as ethyl (3,4-dimethoxyphenyl)acetate .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectrometry, as was done for a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and its crystal structure analyzed. The compound, along with a related derivative, was prepared and studied in detail, revealing insights into its crystal structure. This research highlights the compound's significance in the field of chemical research, particularly in understanding its structural attributes (Begum & Vasundhara, 2009).

Molecular Structure and Conformational Analysis Extensive structural and electronic characterizations of this compound were conducted using X-ray crystal structure analysis and density functional theory (DFT). The studies revealed the molecule's unique conformational features and its pseudo-axial orientation, providing valuable insights into its molecular structure (Memarian et al., 2013).

Nanotechnology and Material Science

Nanocrystalline Particle Synthesis The compound has been utilized in the synthesis of nanocrystalline particles using the water/oil microemulsion method. The study involved the synthesis of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate nanoparticles, their characterization, and an investigation into their thermal and dielectric properties, showcasing the potential of this compound in nanotechnology and material science applications (Vyas et al., 2011).

Pharmaceutical Research and Applications

Ionic Liquid Mediated Synthesis for Pharmacological Activities Research has focused on the synthesis of novel derivatives of this compound for pharmacological applications. This includes the synthesis of chromone-pyrimidine coupled derivatives with reported biological activities such as antifungal and antibacterial properties, highlighting the compound's significance in pharmaceutical research (Nikalje et al., 2017).

Exploration in Antihypertensive Activity The compound has been used as a precursor in the synthesis of derivatives with potential antihypertensive activity. This research presents a new perspective on the structure-activity relationship of these derivatives, contributing to the understanding of their potential therapeutic applications (Rana et al., 2004).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. While specific safety data for this compound isn’t available, similar compounds require protection against ingestion, skin and eye contact, and inhalation .

properties

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-5-22-15(19)13-9(2)17-16(23)18-14(13)10-6-7-11(20-3)12(8-10)21-4/h6-8,14H,5H2,1-4H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEJDLZTMBVGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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